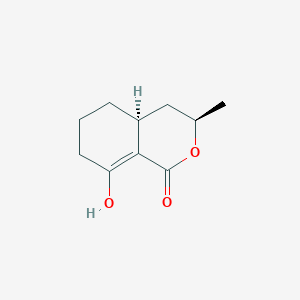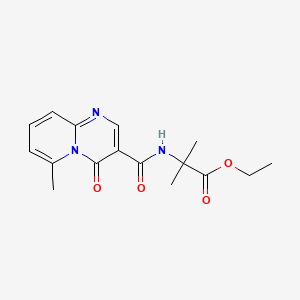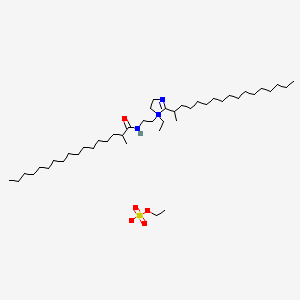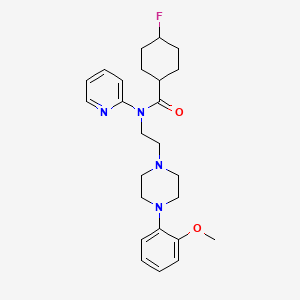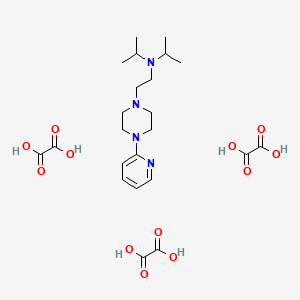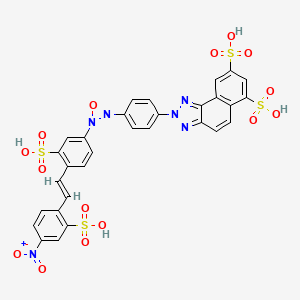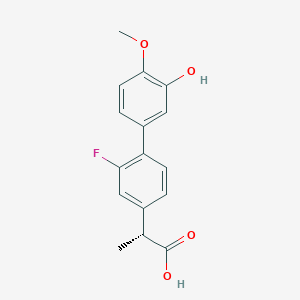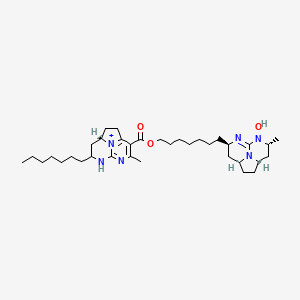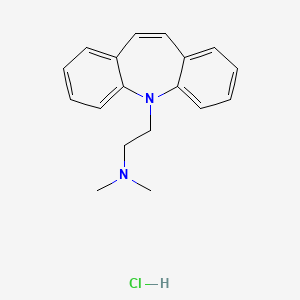
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5H-Dibenz(b,f)azepine, which is a tricyclic amine.
Hydrohalogenation: A key step involves the hydrohalogenation of ethynylaniline, which proceeds in a syn-selective manner without forming any detectable over-addition product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Utilizing large reactors to carry out the hydrohalogenation and arylation steps.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving halogenation and arylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine and arylating agents such as aryl halides are employed.
Major Products
N-oxides: Formed through oxidation reactions.
Reduced Forms: Obtained via reduction reactions.
Arylated Products: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets neurotransmitter receptors and ion channels in the nervous system.
Pathways Involved: It modulates neurotransmitter release and reuptake, leading to its anticonvulsant and antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: 5H-Dibenz(b,f)azepine-5-carboxamide, used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide, a derivative of carbamazepine with similar uses.
Imipramine N-oxide: A related compound with similar structural features.
Uniqueness
5H-Dibenz(b,f)azepine-5-ethanamine, N,N-dimethyl-, monohydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, leading to its unique pharmacological profile .
Propiedades
Número CAS |
85008-95-3 |
|---|---|
Fórmula molecular |
C18H21ClN2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-benzo[b][1]benzazepin-11-yl-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-14-20-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)20;/h3-12H,13-14H2,1-2H3;1H |
Clave InChI |
KPXYTCYVYMAZAH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


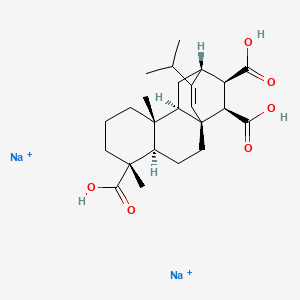
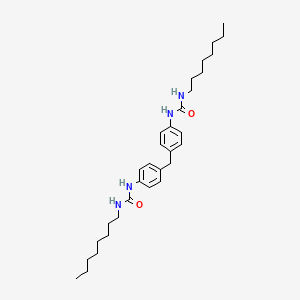

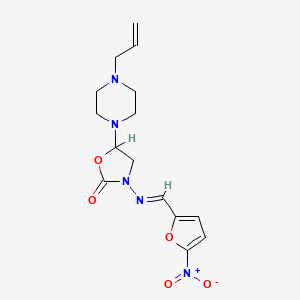
![[(3S,3aR,6S,6aS)-3-[methyl(4-phenylbutyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778429.png)
